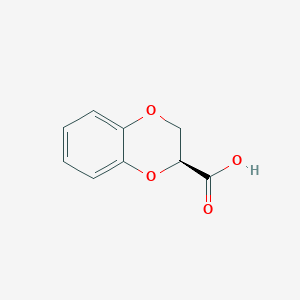

(S)-1,4-Benzodioxane-2-carboxylic acid

説明

(S)-1,4-Benzodioxane-2-carboxylic acid (CAS: 70918-54-6, molecular formula: C₉H₈O₄) is a chiral benzodioxane derivative with a carboxylic acid group at the C(2) position. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as adrenergic, serotonergic, and nicotinic receptors . The (S)-enantiomer, in particular, exhibits high enantiomeric purity and eudismic ratios, making it critical for drug design applications, including the synthesis of selective α₁-adrenergic antagonists like doxazosin .

特性

IUPAC Name |

(3S)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHAQMOBKLWRX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350736 | |

| Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70918-54-6 | |

| Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,4-Benzodioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diastereomeric Salt Crystallization with Dehydroabietylamine

A widely adopted method involves resolving racemic 1,4-benzodioxane-2-carboxylic acid using (+)-dehydroabietylamine. The process begins with the condensation of catechol and ethyl 2,3-dibromopropionate in acetone, yielding racemic ethyl 1,4-benzodioxane-2-carboxylate. Saponification with aqueous NaOH produces the racemic acid, which is then treated with dehydroabietylamine acetate in ethanol. The (S)-enantiomer forms a crystalline salt with the chiral amine, while the (R)-enantiomer remains in solution. After filtration and acidification, this compound is obtained with 98–99.6% e.e..

Key Data:

Acidic Hydrolysis of Methyl Ester (S)-II

Racemization during ester hydrolysis is a critical challenge. Basic conditions (e.g., NaOH) lead to significant loss of stereochemical integrity, whereas acidic hydrolysis preserves enantiopurity. In this method, (S)-methyl 1,4-benzodioxane-2-carboxylate (II) is treated with 10% HCl in acetone at reflux for 18 hours. The reaction proceeds via nucleophilic acyl substitution, with the acidic medium protonating the ester oxygen and preventing base-induced racemization.

Optimized Conditions:

-

Solvent: Acetone/H₂O (1:2 v/v).

-

Temperature: Reflux (56°C).

-

Reaction Time: 18 hours.

-

Work-up: Extraction with dichloromethane, followed by crystallization from toluene.

Outcomes:

Enzymatic Resolution Using Lipases

Enzymatic methods offer an eco-friendly alternative. Porcine pancreatic lipase (PPL) or Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic methyl esters in organic solvents. For instance, hydrolysis of racemic methyl 1,4-benzodioxane-2-carboxylate in phosphate buffer (pH 7.4) with CAL-B selectively cleaves the (R)-ester, leaving the (S)-ester intact. Subsequent acid hydrolysis yields the (S)-acid with >90% e.e..

Advantages:

-

Solvent Tolerance: Compatible with toluene or tert-butyl methyl ether.

-

Catalyst Reusability: CAL-B retains activity for 5–7 cycles.

Limitations:

-

Substrate Scope: Limited to esters with small alkyl groups.

Critical Analysis of Racemization Pathways

Racemization during synthesis primarily occurs via two mechanisms:

-

Base-Induced Enolization: Deprotonation at the α-carbon under basic conditions forms a planar enolate, enabling interconversion of enantiomers.

-

Thermal Epimerization: Prolonged heating (>80°C) in protic solvents accelerates racemization.

Mitigation Strategies:

-

Avoid Strong Bases: Use acidic or neutral conditions for ester hydrolysis.

-

Low-Temperature Processing: Conduct reactions at 0–25°C to minimize thermal energy.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diastereomeric Salt | 76 | 98–99.6 | Moderate | High |

| Acidic Hydrolysis | >99 | >99 | High | Moderate |

| Enzymatic Resolution | 60–70 | 90–95 | Low | Low |

Key Findings:

-

Acidic hydrolysis outperforms other methods in yield and enantiopurity but requires careful control of HCl concentration.

-

Enzymatic resolution is less scalable due to catalyst costs but suits small-scale enantioselective synthesis.

Advanced Analytical Characterization

化学反応の分析

Types of Reactions: (S)-1,4-Benzodioxane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

科学的研究の応用

(S)-1,4-Benzodioxane-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the synthesis of various industrial chemicals and materials.

作用機序

The mechanism of action of (S)-1,4-Benzodioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets. The benzodioxane ring structure may also contribute to its overall activity by providing a rigid framework that enhances selectivity and potency.

類似化合物との比較

Table 2: Substituent Impact on Benzodioxane Derivatives

Physicochemical Properties

The (S)-enantiomer (CAS: 70918-54-6) and its racemic form (CAS: 3663-80-7) share identical molecular formulas (C₉H₈O₄) but differ in optical activity. Key properties include:

Table 3: Physicochemical Comparison

| Property | This compound | Racemic Form | 3-Ethoxycarbonyl Derivative |

|---|---|---|---|

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | 208.17 g/mol |

| Melting Point | Not reported | 126°C | Not reported |

| Key Functional Group | Carboxylic acid | Carboxylic acid | Ethoxycarbonyl |

生物活性

(S)-1,4-Benzodioxane-2-carboxylic acid is an organic compound characterized by its unique benzodioxane ring structure and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential lead in the development of new antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell membranes, although detailed pathways remain to be fully elucidated.

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Case studies have demonstrated its efficacy in inhibiting the growth of cancer cells, particularly in prostate cancer models. For instance, derivatives of benzodioxane have shown cytotoxic effects against prostate cancer cell lines, with certain structural modifications enhancing their activity .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets. The carboxylic acid group enhances hydrogen bonding and ionic interactions, which can influence binding affinity to biological targets. The rigid benzodioxane structure contributes to selectivity and potency against these targets .

Study on Anticancer Activity

In a notable study, researchers synthesized a library of 1,4-benzodioxane derivatives and evaluated their anticancer properties. The results indicated that certain analogs showed potent inhibition of tumor growth in xenograft models. The study emphasized the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that the compound demonstrated significant bactericidal activity, suggesting its potential as a scaffold for developing new antibiotics .

Research Findings and Future Directions

The ongoing research into this compound continues to reveal its potential in various therapeutic areas. Future studies are expected to focus on:

- Structural Optimization : Modifying the benzodioxane scaffold to enhance biological activity.

- Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects.

- Clinical Applications : Exploring the feasibility of these compounds in clinical settings for treating infections and cancers.

Q & A

Q. What are the most efficient methods for synthesizing (S)-1,4-benzodioxane-2-carboxylic acid enantiomers?

The enantioselective synthesis of this compound often involves palladium-catalyzed annulation reactions. For example, benzene-1,2-diol and propargylic carbonates can be used in the presence of palladium catalysts to construct the benzodioxane scaffold . Chiral resolution of racemic mixtures via diastereomeric salt formation with para-substituted 1-phenylethylamines (e.g., (S)-1-phenylethylamine derivatives) is another key method, achieving high enantiomeric excess (e.g., >99% ee) .

Q. How is chiral resolution of 1,4-benzodioxane-2-carboxylic acid typically performed?

Crystallization-based resolution using chiral amines is a standard approach. For instance, diastereomeric salts formed between racemic 1,4-benzodioxane-2-carboxylic acid and para-substituted (S)-1-phenylethylamines (e.g., p-nitro or p-methyl derivatives) are separated via fractional crystallization. The choice of substituent on the resolving amine significantly impacts efficiency, with p-nitro derivatives yielding higher enantiomeric purity .

Q. What analytical techniques are used to characterize this compound and its intermediates?

Key methods include:

- X-ray crystallography to confirm absolute configuration and diastereomeric salt structures .

- NMR spectroscopy (e.g., H and C) for structural elucidation, with chiral solvating agents to assess enantiopurity .

- HPLC with chiral columns (e.g., amylose- or cellulose-based) for enantiomeric excess determination .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for this compound in pharmacological studies?

Advanced validation combines:

Q. What computational approaches explain the mechanism of chiral resolution in this compound?

Density Functional Theory (DFT) calculations and molecular docking studies reveal that para-substituents on 1-phenylethylamines influence non-covalent interactions (e.g., hydrogen bonding, π-π stacking) during diastereomeric salt formation. For example, electron-withdrawing groups (e.g., p-nitro) enhance lattice energy differences between diastereomers, favoring selective crystallization .

Q. How is the 1,4-benzodioxane scaffold leveraged in medicinal chemistry for drug design?

The scaffold’s rigidity and oxygen-rich structure make it a privileged motif for targeting GPCRs and enzymes. Derivatives of this compound have been explored as intermediates in synthesizing adrenergic receptor antagonists (e.g., doxazosin analogs) . Structure-activity relationship (SAR) studies often modify the carboxylic acid group to amides or esters to enhance bioavailability .

Q. How should researchers address contradictions in reported enantiomeric excess values across resolution methods?

Discrepancies may arise from variations in solvent systems, crystallization kinetics, or resolving agent purity. To resolve this:

- Systematic reproducibility studies under controlled conditions (e.g., solvent polarity, cooling rates) .

- Morphological analysis of crystals (e.g., via scanning electron microscopy) to correlate crystal habit with enantiopurity .

- Cross-validation using multiple analytical techniques (e.g., HPLC, NMR, CD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。